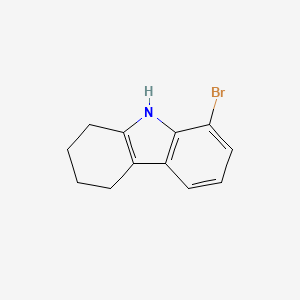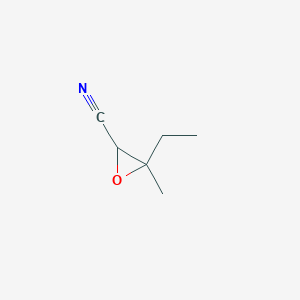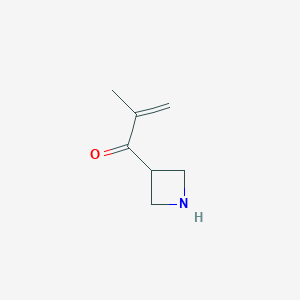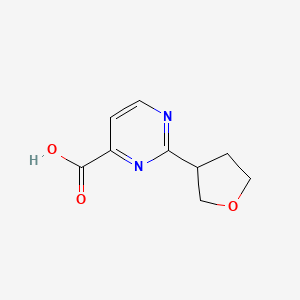
2-(Oxolan-3-yl)pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxolan-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with an oxolane ring and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-3-yl)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrimidine derivatives with oxolane-containing reagents. The reaction conditions often include the use of catalysts such as palladium complexes and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Oxolan-3-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxolane ring or the pyrimidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Oxolan-3-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Wirkmechanismus
The mechanism of action of 2-(Oxolan-3-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acid: Similar in structure but contains a thiophene ring instead of an oxolane ring.
2-(Oxolan-3-ylmethyl)pyrimidine-4-carboxylic acid: Similar but with a methyl group attached to the oxolane ring.
Uniqueness
2-(Oxolan-3-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both an oxolane ring and a pyrimidine ring, which imparts specific chemical and biological properties.
Eigenschaften
Molekularformel |
C9H10N2O3 |
|---|---|
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
2-(oxolan-3-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c12-9(13)7-1-3-10-8(11-7)6-2-4-14-5-6/h1,3,6H,2,4-5H2,(H,12,13) |
InChI-Schlüssel |
FGBJXLFEFYVDJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1C2=NC=CC(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


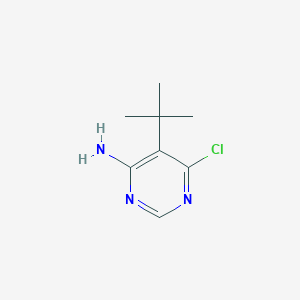

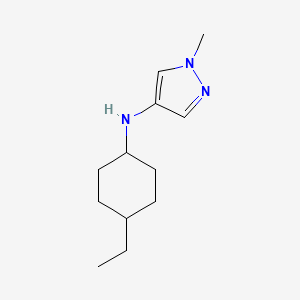

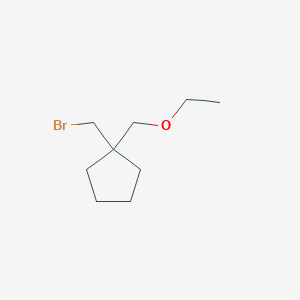
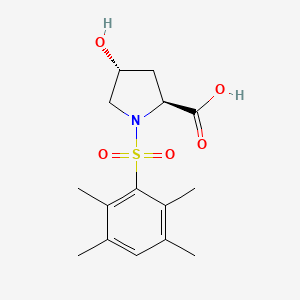
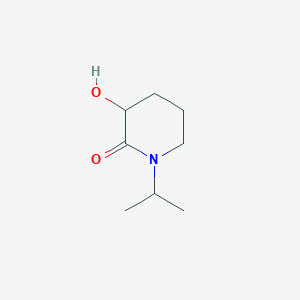

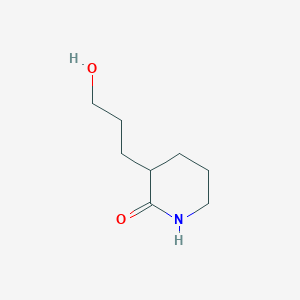
![4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride](/img/structure/B13182453.png)
![Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13182470.png)
